Cbz-3-Chloro-L-Phenylalanin
Overview
Description
Cbz-3-Chloro-L-Phenylalanin is a derivative of the amino acid phenylalanine, where the amino group is protected by a carbobenzyloxy (Cbz) group and the phenyl ring is substituted with a chlorine atom at the third position. This compound is widely used in peptide synthesis and as an intermediate in the production of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cbz-3-Chloro-L-Phenylalanin can be synthesized through several methods. One common approach involves the protection of the amino group of 3-chloro-L-phenylalanine with a carbobenzyloxy group. This can be achieved by reacting 3-chloro-L-phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps like crystallization and purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Cbz-3-Chloro-L-Phenylalanin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrogenation: The Cbz protecting group can be removed through hydrogenation using palladium on carbon as a catalyst.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Hydrogenation: Hydrogen gas and palladium on carbon are commonly used.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrogenation: The deprotected amino acid, 3-chloro-L-phenylalanine.
Coupling Reactions: Peptides containing the 3-chloro-L-phenylalanine residue.
Scientific Research Applications
Cbz-3-Chloro-L-Phenylalanin is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a tool in drug discovery.
Industry: In the production of peptide-based drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of Cbz-3-Chloro-L-Phenylalanin is primarily related to its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Cbz group can be removed to reveal the free amino group, allowing the peptide to function biologically.
Comparison with Similar Compounds
Cbz-L-Phenylalanine: Similar structure but without the chlorine substitution.
Fmoc-3-Chloro-L-Phenylalanine: Another protected form of 3-chloro-L-phenylalanine using the fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-3-Chloro-L-Phenylalanine: Uses the tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness: Cbz-3-Chloro-L-Phenylalanin is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions in chemical and biological systems. The Cbz group provides a stable protection for the amino group, making it suitable for various synthetic applications.
Properties
IUPAC Name |
(2S)-3-(3-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-4-7-13(9-14)10-15(16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFZOONMJOMOIW-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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